molecular formula C12H21NO2 B11807419 4-(2,6-Dimethylmorpholino)cyclohexanone

4-(2,6-Dimethylmorpholino)cyclohexanone

Cat. No.: B11807419
M. Wt: 211.30 g/mol
InChI Key: RRJKRACMYODCBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,6-Dimethylmorpholino)cyclohexanone typically involves the reaction of cyclohexanone with 2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

4-(2,6-Dimethylmorpholino)cyclohexanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,6-Dimethylmorpholino)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(2,6-Dimethylmorpholino)cyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cyclohexanone derivatives .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-one

InChI

InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)11-3-5-12(14)6-4-11/h9-11H,3-8H2,1-2H3

InChI Key

RRJKRACMYODCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCC(=O)CC2

Origin of Product

United States

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